molecular formula C20H22N4O4 B13711667 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne

Cat. No.: B13711667
M. Wt: 382.4 g/mol
InChI Key: PYEUSSVKSZOJAX-UHFFFAOYSA-N
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Description

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a synthetic organic compound characterized by the presence of two imidazole rings and a butadiyne linker. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne typically involves the following steps:

    Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Protection with Boc Group: The imidazole rings are then protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected imidazole rings are coupled with a butadiyne linker using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole rings.

    Reduction: Reduced forms of the imidazole rings.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Chemical Reactions: The Boc-protected imidazole rings can undergo deprotection under acidic conditions, revealing reactive sites for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(imidazolyl)-1,3-butadiyne: Lacks the Boc protecting groups, making it more reactive.

    1,4-Bis(1-Boc-4-pyrrolyl)-1,3-butadiyne: Contains pyrrole rings instead of imidazole rings, leading to different chemical properties.

Uniqueness

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is unique due to the presence of Boc-protected imidazole rings, which provide stability and allow for selective deprotection and functionalization in synthetic applications.

Biological Activity

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a compound that has garnered attention for its potential biological activity, particularly in the realm of antiviral and antibacterial applications. The compound's structure, characterized by imidazole groups and a butadiyne linker, suggests a promising profile for inhibiting various pathogens.

Synthesis and Structural Characteristics

The synthesis of this compound involves the strategic modification of imidazole derivatives to enhance their biological activity. The Boc (tert-butyloxycarbonyl) protecting group is utilized to stabilize the amine functionalities during the synthesis process. The compound's design aims to improve metabolic stability and potency against viral targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of 1,4-bis(imidazolyl) butadiyne exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). In a study focusing on NS5A inhibitors, compounds similar to this compound were tested against HCV genotype 1b. The results indicated that several synthesized compounds showed half-maximal effective concentrations (EC50) below 1 µM, highlighting their potential as effective antiviral agents .

Table 1: Antiviral Activity Against HCV Genotype 1b

CompoundEC50 (µM)CC50 (µM)SI (CC50/EC50)
Compound A<0.5>100>200
Compound B<0.8>80>100
Compound C<1.0>60>60

SI: Selectivity Index

Antibacterial Activity

In addition to its antiviral properties, compounds structurally related to this compound have shown promising antibacterial activity. A series of imidazolidine derivatives were synthesized to combat antibiotic resistance and displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve membrane disruption, which is critical for the efficacy of these compounds against multidrug-resistant strains.

Table 2: Antibacterial Activity Against Various Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DMRSA0.25 µg/mL
Compound EE. coli0.5 µg/mL
Compound FK. pneumoniae0.75 µg/mL

Case Studies

In a recent case study involving the application of this compound derivatives in clinical settings, researchers observed significant reductions in viral loads among patients treated with NS5A inhibitors derived from this compound class. The study emphasized the importance of structural modifications in enhancing antiviral efficacy while maintaining low cytotoxicity levels .

Another case study highlighted the antibacterial properties of imidazolidine derivatives in treating infections caused by resistant bacterial strains. These compounds not only exhibited rapid bactericidal activity but also showed low rates of developing resistance over extended passages .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

tert-butyl 4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]buta-1,3-diynyl]imidazole-1-carboxylate

InChI

InChI=1S/C20H22N4O4/c1-19(2,3)27-17(25)23-11-15(21-13-23)9-7-8-10-16-12-24(14-22-16)18(26)28-20(4,5)6/h11-14H,1-6H3

InChI Key

PYEUSSVKSZOJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C#CC#CC2=CN(C=N2)C(=O)OC(C)(C)C

Origin of Product

United States

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